N,N-dimethyldecanethioamide
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Overview
Description
N,N-Dimethyl decanethioamide is an organic compound with the molecular formula C12H25NS It is a member of the thioamide family, characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl decanethioamide typically involves the reaction of decanoic acid with dimethylamine and a sulfurizing agent. One common method is as follows:
Raw Materials: Decanoic acid, dimethylamine, and a sulfurizing agent such as phosphorus pentasulfide (P2S5).
Reaction Process:
Industrial Production Methods
In an industrial setting, the production of N,N-dimethyl decanethioamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl decanethioamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide group can be reduced to the corresponding amine.
Substitution: The nitrogen atom in the thioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the nitrogen atom under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
N,N-Dimethyl decanethioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl decanethioamide involves its interaction with molecular targets such as enzymes and metal ions. The thioamide group can form stable complexes with metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, potentially providing therapeutic benefits.
Comparison with Similar Compounds
N,N-Dimethyl decanethioamide can be compared with other similar compounds such as:
N,N-Dimethylformamide (DMF): A common solvent in organic synthesis, known for its polar aprotic nature.
N,N-Dimethylacetamide (DMA): Another polar aprotic solvent with similar applications to DMF.
N,N-Dimethylthioformamide: A thioamide with a shorter carbon chain, used in similar chemical reactions but with different physical properties.
Uniqueness
N,N-Dimethyl decanethioamide is unique due to its longer carbon chain, which imparts different solubility and reactivity characteristics compared to shorter-chain thioamides. This makes it particularly useful in applications requiring specific hydrophobic or lipophilic properties.
Properties
CAS No. |
125188-67-2 |
---|---|
Molecular Formula |
C12H25NS |
Molecular Weight |
215.4 g/mol |
IUPAC Name |
N,N-dimethyldecanethioamide |
InChI |
InChI=1S/C12H25NS/c1-4-5-6-7-8-9-10-11-12(14)13(2)3/h4-11H2,1-3H3 |
InChI Key |
UVNOTLYMWRJKLC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=S)N(C)C |
Canonical SMILES |
CCCCCCCCCC(=S)N(C)C |
Synonyms |
Decanethioamide, N,N-dimethyl- |
Origin of Product |
United States |
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